Steroid Sulfatase (STS) Inhibition in MCF7 Cells: Nanomolar Potency of the tert-Butylsulfamoyl Analog vs. Inactive Parent Scaffold
N-[2-(tert-Butylsulfamoyl)ethyl]-3-methoxybenzamide (CHEMBL2011414) inhibits human steroid sulfatase (STS) in intact MCF7 breast cancer cells with an IC₅₀ of 0.620 nM, demonstrating sub-nanomolar cellular potency [1]. In a cell-free human placental microsome assay, the compound shows an IC₅₀ of 5.60 nM [1]. This activity is directly conferred by the tert-butylsulfamoyl-ethyl substitution; the parent 3-methoxybenzamide scaffold (CAS 5813-86-5) lacks STS inhibitory activity and is instead a weak FtsZ inhibitor (IC₅₀ > 50 μM against S. aureus FtsZ) [2]. No other sulfamoylbenzamide in the 3-methoxy series has reported STS inhibition data at the time of this analysis.
| Evidence Dimension | Steroid sulfatase (STS) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.620 nM (MCF7 intact cells); IC₅₀ = 5.60 nM (placental microsomes) |
| Comparator Or Baseline | Parent 3-methoxybenzamide: no STS inhibition reported; primary target is bacterial FtsZ (IC₅₀ > 50 μM) |
| Quantified Difference | ~80,000-fold potency shift from FtsZ to STS inhibition; target profile redirected by sulfamoyl substitution |
| Conditions | Human MCF7 breast cancer cells, [³H]E1S substrate, 20 h incubation, scintillation spectrometry |
Why This Matters
This potency level (sub-nanomolar cellular IC₅₀) positions the compound as a viable tool for STS-related target validation in estrogen-dependent breast cancer research, a therapeutic context where the parent scaffold is completely inactive.
- [1] BindingDB. BDBM50380214 (CHEMBL2011414). IC₅₀ data: 0.620 nM (MCF7 intact cells) and 5.60 nM (placental microsomes). Curated by ChEMBL. View Source
- [2] Czaplewski LG, Collins I, Boyd EA, et al. J Med Chem. 2010;53(10):3927–3936. 3-Methoxybenzamide as weak FtsZ inhibitor. View Source
